N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine
Description
N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine is a glycine derivative with a phosphoryl-containing substituent on the nitrogen atom. Its structure comprises a glycine backbone (NH₂CH₂COOH) modified by a methylene-linked phosphonate group, where the phosphorus atom is bonded to a hydroxyl (-OH) and a propan-2-yl (isopropyl, -OCH(CH₃)₂) group. This compound is hypothesized to exhibit herbicidal activity due to structural similarities with broad-spectrum herbicides like glyphosate and glufosinate .
Properties
CAS No. |
109739-17-5 |
|---|---|
Molecular Formula |
C6H14NO4P |
Molecular Weight |
195.15 g/mol |
IUPAC Name |
2-[[hydroxy(propan-2-yl)phosphoryl]methylamino]acetic acid |
InChI |
InChI=1S/C6H14NO4P/c1-5(2)12(10,11)4-7-3-6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9)(H,10,11) |
InChI Key |
RNQZFQYLRYQJMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(=O)(CNCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine typically involves the reaction of glycine with isopropyl phosphite under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The phosphoryl group can be reduced to a phosphine derivative.
Substitution: The glycine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted glycine derivatives.
Scientific Research Applications
N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine involves its interaction with specific molecular targets. The hydroxy and phosphoryl groups play a crucial role in binding to active sites of enzymes, thereby inhibiting their activity. This compound can also modulate signaling pathways by interacting with key proteins involved in cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares key features with glyphosate (N-(phosphonomethyl)glycine) and glufosinate (2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid), both non-selective herbicides. Below is a structural and functional comparison:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Phosphorus Substituents | Key Functional Groups |
|---|---|---|---|---|
| N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine | C₆H₁₅NO₆P* | 228.18* | Hydroxy, isopropyl | Phosphonate, carboxylate, amine |
| Glyphosate | C₃H₈NO₅P | 169.07 | None (phosphonomethyl) | Phosphonate, carboxylate, amine |
| Glufosinate | C₅H₁₂NO₄P | 181.12 | Hydroxy, methyl | Phosphonate, carboxylate, amine, α-amino group |
*Calculated based on structural analysis.
Physicochemical Properties
- Solubility : Glyphosate’s high water solubility (10–15 g/L) facilitates foliar absorption, while the isopropyl group in the target compound may reduce solubility, favoring soil retention.
- Stability: Phosphonate esters (e.g., isopropyl) are generally hydrolytically stable but may degrade via microbial action in soil. Glyphosate degrades to aminomethylphosphonic acid (AMPA), a persistent metabolite .
Environmental and Toxicological Profiles
- Glyphosate: Detected in 70% of U.S. rivers, with AMPA persisting in soil for months. Classified as a probable carcinogen by IARC in 2015 .
- Glufosinate: Lower environmental persistence but toxic to non-target organisms (e.g., aquatic invertebrates) .
- Target Compound : Isopropyl substituents may slow degradation, increasing soil half-life. Metabolites could include hydroxypropionic acid derivatives, requiring toxicological assessment.
Biological Activity
N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine, commonly referred to as a phosphonate derivative, has garnered attention in recent years for its potential biological activities. This compound has been studied for its antibacterial properties, interactions with various biological receptors, and potential therapeutic applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by a phosphoryl group attached to a glycine backbone. This structural configuration is significant as it influences the compound's interaction with biological systems.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 µM | |
| Escherichia coli | 40 µM | |
| Methicillin-resistant S. aureus | 30 µM | |
| Enterococcus faecalis | 25 µM |
These findings suggest that this compound exhibits significant antibacterial activity, particularly against resistant strains.
The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial growth. The phosphoryl group may play a critical role in interacting with enzymes involved in these processes.
Cytotoxicity and Safety Profile
The cytotoxic profile of this compound has also been assessed in various studies.
Table 2: Cytotoxicity Profile
These results indicate that the compound exhibits low cytotoxicity, suggesting a favorable safety profile for potential therapeutic applications.
Interaction with Biological Receptors
This compound has been shown to interact with various G protein-coupled receptors (GPCRs), which are crucial for many physiological processes. Research indicates that it may act as an allosteric modulator, enhancing receptor sensitivity and activity without directly activating them.
Case Study: GPCR Interaction
In a recent study, the interaction of this compound with specific GPCRs was evaluated, revealing its potential to modulate signaling pathways associated with inflammation and immune responses. This suggests that the compound could have therapeutic implications in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
